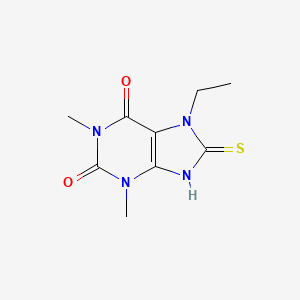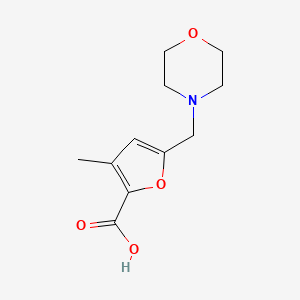![molecular formula C13H17N3O3S B1299234 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol CAS No. 421570-23-2](/img/structure/B1299234.png)
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole ring fused with a piperazine moiety, which is further connected to an ethanol group. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable subject of study in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step often involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.
Oxidation: The benzisothiazole ring is then oxidized to introduce the sulfone group, resulting in the 1,1-dioxido-1,2-benzisothiazole structure.
Piperazine Coupling: The oxidized benzisothiazole is reacted with piperazine under controlled conditions to form the piperazine-benzisothiazole intermediate.
Ethanol Attachment: Finally, the ethanol group is introduced via nucleophilic substitution or addition reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to the sulfide form.
Substitution: The piperazine and ethanol groups can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. The benzisothiazole and piperazine moieties are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure allows for the modulation of biological pathways, making it a promising lead compound in drug discovery.
Industry
Industrially, this compound finds applications in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol involves its interaction with specific molecular targets. The benzisothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions result in the modulation of cellular functions, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]methanol: Similar structure but with a methanol group instead of ethanol.
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]propane: Contains a propane group, altering its reactivity and biological activity.
4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazine: Lacks the ethanol group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of the ethanol group in 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol imparts unique solubility properties and reactivity, distinguishing it from similar compounds. This structural feature enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
特性
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-10-9-15-5-7-16(8-6-15)13-11-3-1-2-4-12(11)20(18,19)14-13/h1-4,17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOAXYKZAFOTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366071 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421570-23-2 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)












